molecular formula C16H18N4OS B2479696 N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide CAS No. 1788557-42-5

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide

Cat. No.: B2479696
CAS No.: 1788557-42-5
M. Wt: 314.41
InChI Key: NHBJGLBPTCCMQJ-UHFFFAOYSA-N
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Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide: is a complex organic compound that features a pyrrolidine ring substituted with pyridine groups and a thioacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution with pyridine groups: Pyridine groups can be introduced via nucleophilic substitution reactions.

    Introduction of the thioacetamide moiety: This step might involve the reaction of a thioacetic acid derivative with the pyrrolidine intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide: can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the thioacetamide group to a sulfoxide or sulfone.

    Reduction: Reduction reactions could target the pyridine rings or the thioacetamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine rings.

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide: may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in studying biological pathways.

    Medicine: Investigation of its pharmacological properties, such as binding to specific receptors or enzymes.

Mechanism of Action

The mechanism of action for N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-3-ylthio)acetamide
  • N-(1-(pyridin-3-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide
  • N-(1-(pyridin-4-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide

Uniqueness

The uniqueness of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(pyridin-4-ylthio)acetamide lies in its specific substitution pattern and the presence of both pyridine and thioacetamide groups. These structural features may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)-2-pyridin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-16(12-22-14-4-8-17-9-5-14)19-13-6-10-20(11-13)15-3-1-2-7-18-15/h1-5,7-9,13H,6,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJGLBPTCCMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CSC2=CC=NC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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